5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Overview
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a fluorinated aromatic carboxylic acid that contains a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole-5-carboxylic acid with a fluorinated benzene derivative in the presence of a palladium catalyst.
Direct Fluorination: Direct fluorination of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid using fluorinating agents such as Selectfluor or xenon difluoride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline
Uniqueness: Compared to similar compounds, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has a distinct fluorine atom and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWGNLBOOYBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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